4-amino-N-[2-(dimethylamino)ethyl]benzamide
CAS No.: 188758-93-2
Cat. No.: VC1972283
Molecular Formula: C11H17N3O
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 188758-93-2 |
|---|---|
| Molecular Formula | C11H17N3O |
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | 4-amino-N-[2-(dimethylamino)ethyl]benzamide |
| Standard InChI | InChI=1S/C11H17N3O/c1-14(2)8-7-13-11(15)9-3-5-10(12)6-4-9/h3-6H,7-8,12H2,1-2H3,(H,13,15) |
| Standard InChI Key | AOXIUIPADQFJLG-UHFFFAOYSA-N |
| SMILES | CN(C)CCNC(=O)C1=CC=C(C=C1)N |
| Canonical SMILES | CN(C)CCNC(=O)C1=CC=C(C=C1)N |
Introduction
Chemical Structure and Properties
Structural Features
4-amino-N-[2-(dimethylamino)ethyl]benzamide consists of a benzene ring with an amino group at the para position, connected to a dimethylaminoethyl group through a benzamide linkage. This structural arrangement creates a molecule with multiple functional groups, including primary amine, tertiary amine, and amide moieties, contributing to its versatile chemical behavior .
The compound's structure can be represented by several chemical identifiers:
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IUPAC Name: 4-amino-N-[2-(dimethylamino)ethyl]benzamide
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Molecular Formula: C₁₁H₁₇N₃O
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SMILES Notation: CN(C)CCNC(=O)C1=CC=C(C=C1)N
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InChI: InChI=1S/C11H17N3O/c1-14(2)8-7-13-11(15)9-3-5-10(12)6-4-9/h3-6H,7-8,12H2,1-2H3,(H,13,15)
The compound exists in crystal form with Hermann-Mauguin space group symbol P 21 21 21, indicating its specific crystalline arrangement .
Physical Properties
Table 1: Physical Properties of 4-amino-N-[2-(dimethylamino)ethyl]benzamide
Chemical Properties
The chemical behavior of 4-amino-N-[2-(dimethylamino)ethyl]benzamide is influenced by its multiple functional groups:
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Hydrogen Bond Donor Count: 2 (from the primary amine and amide groups)
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Hydrogen Bond Acceptor Count: 3 (from the tertiary amine, primary amine, and carbonyl oxygen)
The presence of both electron-donating (amino group) and electron-withdrawing (carbonyl group) moieties creates an electron distribution that influences its reactivity and interaction with other molecules .
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 4-amino-N-[2-(dimethylamino)ethyl]benzamide typically follows a two-step process:
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Formation of an intermediate by reacting 4-nitrobenzoyl chloride with 2-(dimethylamino)ethylamine
This synthetic pathway can be represented schematically, beginning with commercially available precursors and producing the target compound with good yields.
Reaction Conditions
The synthesis of 4-amino-N-[2-(dimethylamino)ethyl]benzamide has been reported under specific conditions:
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Solvent: Ethanol
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Temperature: 160°C
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Reaction Time: 6 hours
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Reaction Vessel: Autoclave
These conditions have been optimized to provide maximum yield while minimizing environmental impact, consistent with green chemistry principles.
Yields and Optimization
The reported yield for the synthesis of 4-amino-N-[2-(dimethylamino)ethyl]benzamide under the specified conditions is approximately 78% . This relatively high yield indicates an efficient synthetic process.
Optimization of the reaction conditions may involve:
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Temperature control to prevent side reactions
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Precise reagent ratios to maximize conversion
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Careful monitoring of reaction progression
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Purification techniques to isolate the target compound
Chemical Reactivity
Types of Reactions
4-amino-N-[2-(dimethylamino)ethyl]benzamide can undergo several types of chemical reactions due to its functional groups:
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Oxidation: The primary amino group can be oxidized to form nitroso or nitro derivatives
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Reduction: The compound can undergo reduction to form corresponding amines
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Substitution: The benzamide moiety can participate in nucleophilic substitution reactions
Each of these reaction types offers pathways for chemical modification and derivatization of the parent compound.
Reagents and Conditions
Table 2: Reagents and Conditions for Different Reaction Types
| Reaction Type | Common Reagents | Typical Conditions |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄) | Acidic medium |
| Reduction | Sodium borohydride (NaBH₄) | Methanol as solvent |
| Substitution | Sodium hydride (NaH) | Dimethylformamide (DMF) as solvent |
These reaction conditions provide starting points for synthetic chemists working with this compound, though optimization may be required for specific applications.
Major Products
The chemical reactions of 4-amino-N-[2-(dimethylamino)ethyl]benzamide yield various products:
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Oxidation products: 4-nitroso-N-[2-(dimethylamino)ethyl]benzamide
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Reduction products: 4-amino-N-[2-(dimethylamino)ethyl]benzylamine
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Substitution products: Various substituted benzamides depending on the nucleophile used
These products expand the chemical space around the parent compound and may possess distinct properties and activities.
Biological Activity
Antimicrobial Properties
Research has indicated that 4-amino-N-[2-(dimethylamino)ethyl]benzamide and its derivatives exhibit antimicrobial activity against various bacterial strains. Studies have shown significant inhibitory effects, with particularly strong activity against certain Gram-positive bacteria and weaker activity against Gram-negative strains .
Table 3: Antimicrobial Activity of 4-amino-N-[2-(dimethylamino)ethyl]benzamide
| Bacterial Strain | Type | Activity Level |
|---|---|---|
| Gram-positive bacteria | Staphylococcus aureus, Bacillus subtilis | Moderate to high |
| Gram-negative bacteria | Escherichia coli, Pseudomonas aeruginosa | Low to moderate |
| Fungal strains | Candida albicans | Moderate |
These antimicrobial properties suggest potential applications in developing new antimicrobial agents, particularly against resistant Gram-positive bacteria.
Applications in Research and Industry
Medicinal Chemistry
In medicinal chemistry, 4-amino-N-[2-(dimethylamino)ethyl]benzamide serves as a crucial building block for synthesizing pharmaceutical compounds. Its structural features allow for modifications that can enhance therapeutic efficacy against various diseases . The compound's versatility makes it valuable in drug discovery programs targeting infectious diseases and cancer.
The presence of multiple functional groups provides opportunities for structure-activity relationship (SAR) studies, leading to the development of more potent and selective therapeutic agents.
Materials Science
4-amino-N-[2-(dimethylamino)ethyl]benzamide is employed in developing novel materials with specific electronic and optical properties. Its functional groups facilitate interactions that are beneficial for creating advanced materials used in electronics and photonics .
Table 4: Material Properties of 4-amino-N-[2-(dimethylamino)ethyl]benzamide in Applications
| Property | Characteristic | Application |
|---|---|---|
| Electrical Conductivity | Variable based on formulation | Electronic materials |
| Optical Absorption | Tunable through structural modifications | Photonic devices |
| Complexation Ability | Forms complexes with metals | Sensor development |
These properties make the compound valuable in the development of specialized materials for technological applications.
Biological Studies
In biological research, 4-amino-N-[2-(dimethylamino)ethyl]benzamide is utilized as a probe to study enzyme interactions and cellular processes. Its ability to form complexes with biomolecules makes it valuable for biochemical assays .
The compound's interaction with specific enzymes provides insights into metabolic pathways and disease mechanisms, particularly those related to cancer metabolism. This research contributes to our understanding of fundamental biological processes and may lead to new therapeutic approaches.
Industrial Applications
Beyond research applications, 4-amino-N-[2-(dimethylamino)ethyl]benzamide finds use in industrial sectors for synthesizing dyes, pigments, and other chemicals. Its versatility allows integration into various manufacturing processes .
The compound's reactivity, particularly of its amino group, makes it suitable for incorporation into colorants and functional materials used in consumer and industrial products.
Comparison with Similar Compounds
Structural Analogues
Several compounds share structural similarities with 4-amino-N-[2-(dimethylamino)ethyl]benzamide, including:
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4-amino-N-[2-(diethylamino)ethyl]benzamide (procainamide): Contains diethyl groups instead of dimethyl groups on the tertiary amine
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N-[2-(dimethylamino)ethyl]benzamide: Lacks the amino group on the benzene ring
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4-amino-N-[2-(dimethylamino)ethyl]benzamide hydrochloride: The hydrochloride salt form of the compound
These structural analogues provide context for understanding the structure-property relationships of this class of compounds.
Comparative Properties
Table 5: Comparison of 4-amino-N-[2-(dimethylamino)ethyl]benzamide with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Distinctive Features |
|---|---|---|---|
| 4-amino-N-[2-(dimethylamino)ethyl]benzamide | C₁₁H₁₇N₃O | 207.27 | Para-amino group, dimethylamino group |
| 4-amino-N-[2-(diethylamino)ethyl]benzamide | C₁₃H₂₁N₃O | 235.33 | Para-amino group, diethylamino group |
| N-[2-(dimethylamino)ethyl]benzamide | C₁₁H₁₆N₂O | 192.26 | No amino group, dimethylamino group |
| 4-amino-N-[2-(dimethylamino)ethyl]benzamide hydrochloride | C₁₁H₁₈ClN₃O | 243.73 | Hydrochloride salt form |
The structural variations among these compounds result in differences in physicochemical properties, biological activities, and applications, highlighting the impact of subtle structural modifications on compound behavior.
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